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Compound of Interest

Compound Name:
6-Bromo-2-fluoro-3-

methoxyphenylboronic acid

Cat. No.: B1521939 Get Quote

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxyphenylboronic acid: Synthesis,

Reactivity, and Application

Core Characteristics and Strategic Importance
6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS No. 871126-17-9) is a

polysubstituted arylboronic acid. Its synthetic value is derived from the orthogonal reactivity of

its functional groups: the boronic acid moiety for palladium-catalyzed cross-coupling, the

bromide for subsequent coupling or other transformations, and the fluoro and methoxy groups

that modulate the electronic and steric properties of the phenyl ring.

This specific arrangement of substituents makes it a highly valuable intermediate, particularly in

the synthesis of complex agrochemicals and pharmaceuticals. The electron-withdrawing nature

of the fluorine atom can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling

reactions and often imparts desirable properties such as enhanced metabolic stability and

lipophilicity in the final product.

Table 1: Physicochemical Properties
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Property Value

CAS Number 871126-17-9

Molecular Formula C₇H₇BBrFO₃

Molecular Weight 248.84 g/mol [1]

Appearance Typically a white to off-white solid

SMILES COC1=C(F)C(B(O)O)=C(Br)C=C1[1]

Synthesis Pathway: Directed Ortho-Metalation and
Borylation
The synthesis of 6-bromo-2-fluoro-3-methoxyphenylboronic acid is most effectively

achieved via a directed ortho-metalation (DoM) strategy, followed by borylation. This pathway

leverages the directing ability of the methoxy group to achieve regioselective lithiation.

Mechanistic Rationale
The process begins with 4-bromo-2-fluoro-1-methoxybenzene as the starting material. The

methoxy group is a powerful directing group in lithiation reactions. Its oxygen atom can

coordinate to the lithium cation of an organolithium reagent, such as n-butyllithium (n-BuLi),

temporarily lowering the pKa of the adjacent ortho proton. The fluorine atom, while electron-

withdrawing, is a weaker directing group than methoxy in this context. Consequently, the proton

at the C6 position (ortho to the methoxy group) is selectively abstracted by the strong base.

This generates a highly reactive aryllithium intermediate. This intermediate is then "quenched"

by an electrophilic boron source, typically a trialkyl borate like trimethyl borate B(OMe)₃ or

triisopropyl borate B(Oi-Pr)₃. The aryllithium attacks the electron-deficient boron atom, forming

a borate complex. Subsequent acidic workup hydrolyzes the borate ester to yield the final

boronic acid. The entire sequence must be conducted under anhydrous conditions and at very

low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the

organolithium intermediate.

Visualization of the Synthesis Workflow
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Starting Material

Reaction Sequence

Final Product
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Directed ortho-Metalation
(DoM)

1. n-BuLi, THF
-78 °C

Electrophilic Quench

2. B(Oi-Pr)₃
-78 °C

Acidic Workup

3. aq. HCl

6-Bromo-2-fluoro-3-methoxy-
phenylboronic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of

polysubstituted phenylboronic acids, such as those described in patent literature for the

preparation of herbicidal intermediates.
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Materials and Reagents:

4-Bromo-2-fluoro-1-methoxybenzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi), 2.5 M in hexanes

Triisopropyl borate (B(Oi-Pr)₃)

2 M Hydrochloric acid (HCl)

Diethyl ether

Brine (saturated aq. NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-2-

fluoro-1-methoxybenzene (1.0 eq). Anhydrous THF is added via cannula to dissolve the

starting material.

Lithiathion: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1

eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does

not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again

maintaining the temperature at -78 °C. After the addition is complete, the cooling bath is

removed, and the reaction is allowed to warm slowly to room temperature overnight.

Workup and Quenching: The reaction is cooled to 0 °C in an ice bath and quenched by the

slow addition of 2 M HCl until the mixture is acidic (pH ~2). The mixture is stirred vigorously

for 1 hour.
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Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The

combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure.

Purification: The crude solid is typically purified by trituration or recrystallization from a

suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 6-bromo-2-fluoro-3-
methoxyphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
A primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a

powerful method for forming carbon-carbon bonds.[2] The reaction couples the boronic acid

with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanistic Considerations and Causality
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition,

transmetalation, and reductive elimination.[3]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

coupling partner (e.g., an aryl bromide).

Transmetalation: This is the crucial step where the organic moiety is transferred from boron

to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) plays a vital role by activating the

boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the

transfer. The choice of base is critical; stronger bases can accelerate the reaction but may

not be compatible with sensitive functional groups.

Reductive Elimination: The two organic partners on the palladium center couple, forming the

new C-C bond and regenerating the Pd(0) catalyst.

The ortho-fluoro substituent on 6-bromo-2-fluoro-3-methoxyphenylboronic acid can

influence the reaction. While highly electronegative, fluorine is small and generally well-

tolerated. Its electron-withdrawing nature can increase the Lewis acidity of the boron atom,

potentially affecting the rate of transmetalation. In some cases, specialized ligands on the

palladium catalyst are chosen to overcome the steric hindrance of polysubstituted coupling

partners and to promote efficient reductive elimination.
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Visualizing the Suzuki-Miyaura Coupling Workflow

Reactants

Catalytic System Product

6-Bromo-2-fluoro-3-methoxy-
phenylboronic acid
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(e.g., Pd(PPh₃)₄)

Aryl Halide / Triflate
(R-X)

Coupled Biaryl ProductHeat

Base
(e.g., K₂CO₃)

Solvent
(e.g., Toluene/H₂O)

Click to download full resolution via product page

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Reaction
The following is a representative protocol for the coupling of 6-bromo-2-fluoro-3-
methoxyphenylboronic acid with a substituted halopicolinate, as described in the synthesis of

herbicidal compounds.

Materials and Reagents:

6-Bromo-2-fluoro-3-methoxyphenylboronic acid (1.2 eq)

Methyl 4-amino-3,6-dichloropicolinate (1.0 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

Triphenylphosphine (PPh₃, 0.1 eq)
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Potassium carbonate (K₂CO₃, 3.0 eq)

1,4-Dioxane

Water

Procedure:

Reaction Setup: To a reaction vessel are added methyl 4-amino-3,6-dichloropicolinate, 6-
bromo-2-fluoro-3-methoxyphenylboronic acid, potassium carbonate, palladium(II)

acetate, and triphenylphosphine.

Solvent Addition: 1,4-Dioxane and water are added (e.g., in a 4:1 ratio). The mixture is

degassed by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen,

which can deactivate the palladium catalyst.

Reaction: The vessel is sealed, and the mixture is heated to 80-90 °C with vigorous stirring

for 4-12 hours, or until reaction completion is confirmed by a suitable analytical method (e.g.,

TLC or LC-MS).

Workup: The reaction mixture is cooled to room temperature and diluted with water and an

organic solvent such as ethyl acetate.

Extraction and Purification: The layers are separated, and the aqueous phase is extracted

with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column

chromatography on silica gel to yield the desired coupled product.

Spectroscopic Characterization (Expected)
While specific spectra are best obtained experimentally, the expected NMR data can be

predicted based on the structure.

Table 2: Predicted NMR Spectral Data
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Nucleus
Expected Chemical Shifts
(ppm) and Multiplicity

Rationale

¹H NMR

~7.0-7.5 (2H, m, Ar-H), ~3.9

(3H, s, -OCH₃), ~8.0-9.0 (2H,

br s, -B(OH)₂)

The two aromatic protons will

appear as a complex multiplet.

The methoxy protons will be a

sharp singlet. The boronic acid

protons are often broad and

may exchange with trace water

in the solvent.

¹³C NMR
~110-160 (6C, Ar-C), ~56 (1C,

-OCH₃)

Six distinct signals are

expected for the aromatic

carbons, with their shifts

influenced by the bromo,

fluoro, methoxy, and boronic

acid substituents. The carbon

attached to boron can

sometimes be broadened due

to quadrupolar relaxation.

¹⁹F NMR
A single resonance in the

typical aryl fluoride region.

The signal will likely be a

multiplet due to coupling with

nearby aromatic protons.

¹¹B NMR
A broad singlet around 20-30

ppm.

This is characteristic of a

trigonal planar arylboronic

acid.

Conclusion
6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a strategically important and versatile

building block. Its synthesis via directed ortho-metalation is a robust and regioselective

process, though it requires careful control of reaction conditions. Its utility is most prominently

displayed in Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable partner for

the construction of complex, highly functionalized biaryl systems. The insights provided in this

guide are intended to equip researchers with the fundamental understanding necessary to

confidently and effectively utilize this valuable reagent in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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